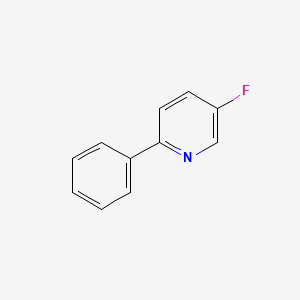
5-氟-2-苯基吡啶
描述
5-Fluoro-2-phenylpyridine is a chemical compound with the molecular formula C11H8FN . It has a molecular weight of 173.19 g/mol . The compound is an off-white solid at room temperature .
Synthesis Analysis
The synthesis of fluorinated pyridines, including 5-Fluoro-2-phenylpyridine, has been a topic of interest in recent literature . Various methods have been developed for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles .Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-phenylpyridine includes a pyridine ring attached to a phenyl group and a fluorine atom . The InChI code for this compound is InChI=1S/C11H8FN/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H .Physical And Chemical Properties Analysis
5-Fluoro-2-phenylpyridine is an off-white solid at room temperature . It has a molecular weight of 173.19 g/mol . The compound has a topological polar surface area of 12.9 Ų and a complexity of 154 .科学研究应用
杀虫剂和杀虫剂应用
5-氟-2-苯基吡啶:衍生物因其作为杀虫剂的潜力而被研究。 该化合物的结构允许合成各种对害虫如斜纹夜蛾和豆蚜具有高生物活性的衍生物 。这些衍生物通过 Suzuki-Miyaura 交叉偶联等反应合成,可以导致新型高效杀虫剂。
药物化学
在个性化医疗领域,与5-氟-2-苯基吡啶结构相似的氟化嘧啶用于治疗癌症。 氟原子的高电负性和低氢键形成倾向使这些化合物在医药应用中特别有用 .
农业化学
5-氟-2-苯基吡啶:是用于农业的化合物化学骨架的一部分。 它的衍生物已被纳入除草剂、杀菌剂和植物生长调节剂中,有助于保护作物和控制不需要的植物种类 .
材料科学
该化合物作为合成具有特定性质的材料的中间体。 例如,它可用于创建形成先进化学中间体一部分的化合物,有助于开发具有所需特性的新材料 .
工业化学
在工业环境中,5-氟-2-苯基吡啶参与通过 Suzuki 偶联等反应合成复杂分子。 这些过程对于创建用于各种工业应用(包括聚合物和其他大型化学产品的制造)的中间体至关重要 .
分析化学
该化合物用于 NMR、HPLC、LC-MS 和 UPLC 等分析方法。 它是一种重要的标准品或参考化合物,用于分析仪器的校准和验证,以确保化学分析的准确性和可靠性 .
未来方向
The future directions in the study of 5-Fluoro-2-phenylpyridine and similar compounds likely involve further exploration of their synthesis, reactivity, and potential applications . The development of new synthetic methods and the study of their biological activity could be areas of future research .
作用机制
Target of Action
Fluoropyridines, a class of compounds to which 5-fluoro-2-phenylpyridine belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds .
Mode of Action
Fluoropyridines, in general, are less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications .
Result of Action
Fluoropyridines are known for their potential as imaging agents for various biological applications .
Action Environment
The introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products with improved physical, biological, and environmental properties .
生化分析
Biochemical Properties
5-Fluoro-2-phenylpyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The fluorine atom in the compound’s structure enhances its reactivity and binding affinity. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further react with cellular components, affecting their function .
Cellular Effects
5-Fluoro-2-phenylpyridine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. The compound can induce the production of reactive oxygen species (ROS), leading to oxidative stress and potential cell damage. Additionally, 5-Fluoro-2-phenylpyridine can modulate cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and survival .
Molecular Mechanism
The molecular mechanism of 5-Fluoro-2-phenylpyridine involves its binding interactions with biomolecules and enzyme inhibition or activation. The compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, it can inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds. Additionally, 5-Fluoro-2-phenylpyridine can interact with DNA and RNA, leading to changes in gene expression. The fluorine atom in the compound’s structure enhances its binding affinity to nucleic acids, potentially disrupting their normal function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-2-phenylpyridine can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biochemical properties. Long-term exposure to 5-Fluoro-2-phenylpyridine in in vitro or in vivo studies has shown that it can cause persistent oxidative stress and cellular damage, affecting cellular function .
Dosage Effects in Animal Models
The effects of 5-Fluoro-2-phenylpyridine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. High doses of 5-Fluoro-2-phenylpyridine can be toxic, leading to liver and kidney damage in animal models .
Metabolic Pathways
5-Fluoro-2-phenylpyridine is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates. The compound can also interact with other enzymes and cofactors involved in metabolic processes, affecting metabolic flux and metabolite levels. The presence of the fluorine atom in the compound’s structure can influence its metabolic stability and reactivity .
Transport and Distribution
Within cells and tissues, 5-Fluoro-2-phenylpyridine is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. For example, it can bind to albumin in the bloodstream, facilitating its transport to different tissues. The distribution of 5-Fluoro-2-phenylpyridine within cells can also be influenced by its interaction with cellular membranes and organelles .
Subcellular Localization
The subcellular localization of 5-Fluoro-2-phenylpyridine is influenced by its chemical structure and interactions with cellular components. The compound can be localized to specific compartments or organelles within the cell, such as the mitochondria or nucleus. Targeting signals and post-translational modifications can direct 5-Fluoro-2-phenylpyridine to these specific locations, affecting its activity and function. The fluorine atom in the compound’s structure can enhance its ability to penetrate cellular membranes and reach its target sites .
属性
IUPAC Name |
5-fluoro-2-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEJQSMOUITDED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673493 | |
| Record name | 5-Fluoro-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
512171-81-2 | |
| Record name | 5-Fluoro-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


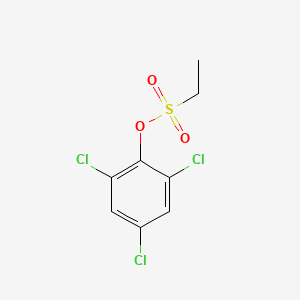
![[2-(Methylamino)-5-nitrophenyl]methanol](/img/structure/B1391032.png)
![4-Chloropyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-ol](/img/structure/B1391033.png)
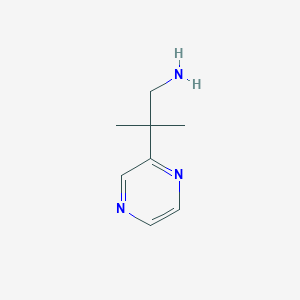
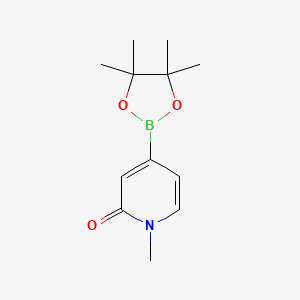
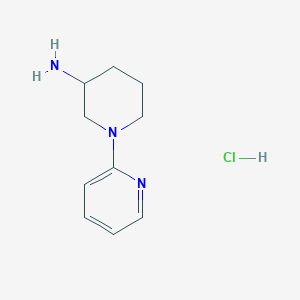
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-trityl-1H-pyrazole](/img/structure/B1391041.png)


![3-[1-(2-Furylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1391046.png)
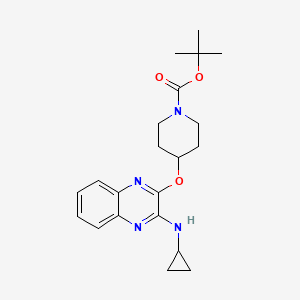
![3-[(Benzothiazol-2-yl)oxymethyl]piperidine](/img/structure/B1391050.png)
